molecular formula C39H62O12 B600658 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 76296-71-4

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B600658
CAS No.: 76296-71-4
M. Wt: 722.90
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and a polycyclic framework

Biochemical Analysis

Biochemical Properties

Polyphyllin C interacts with enzymes such as tyrosinase, exhibiting inhibitory activity . It also shows moderate antileishmanial activities .

Cellular Effects

Polyphyllin C has been found to have effects on various types of cells. For instance, it has been shown to induce apoptosis in human erythrocytes . It also exhibits anti-inflammatory properties, reducing inflammation in mice to alleviate pain .

Molecular Mechanism

The molecular mechanism of Polyphyllin C involves its interaction with various biomolecules. It has been found to exhibit mild inhibitory activity against the enzyme tyrosinase . Furthermore, it has moderate antileishmanial activities .

Temporal Effects in Laboratory Settings

It has been found that Polyphyllin C exhibits anti-inflammatory and analgesic properties .

Dosage Effects in Animal Models

The effects of Polyphyllin C vary with different dosages in animal models. For instance, Polyphyllin VII has been found to alleviate neuroinflammation after cerebral ischemia–reperfusion injury in mice .

Metabolic Pathways

It has been found that Polyphyllin C exhibits mild inhibitory activity against the enzyme tyrosinase .

Transport and Distribution

It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .

Subcellular Localization

It has been found that the nine compounds from Paris polyphylla, including Polyphyllin C, were mainly distributed in the liver and lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic system and the introduction of hydroxyl groups. Typical synthetic routes may include:

    Formation of the spirocyclic system: This could involve cyclization reactions under specific conditions, such as the use of strong acids or bases.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydroxyl groups and spirocyclic systems.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
  • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple chiral centers, hydroxyl groups, and a spirocyclic system

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPWEBMROBPTK-GTCMQMDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Unfortunately, the provided research article focuses on the isolation and structural elucidation of Polyphyllins C, D, E, and F from Paris polyphylla but does not delve into the specific details of each individual compound. The article primarily focuses on the use of spectroscopic techniques, including 2D NMR, to determine the structures of these novel spirostanol saponins. [] To obtain detailed information on the molecular formula, weight, and spectroscopic data specifically for Polyphyllin C, you would need to refer to additional research articles or databases dedicated to this compound.

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